molecular formula C12H25NO3 B13550862 Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate

Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate

Cat. No.: B13550862
M. Wt: 231.33 g/mol
InChI Key: ULFUGNPKTPGAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate involves the reaction of tert-butyl carbamate with 1-hydroxy-4-methylpentan-2-yl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate

InChI

InChI=1S/C12H25NO3/c1-9(2)7-10(8-14)13(6)11(15)16-12(3,4)5/h9-10,14H,7-8H2,1-6H3

InChI Key

ULFUGNPKTPGAKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.